N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a methylphenyl ring, and a methanesulfonamide group. It is used in various scientific research applications due to its distinct chemical properties.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-5-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-3-6-11(15-9-4-5-9)10(7-8)12-16(2,13)14/h3,6-7,9,12H,4-5H2,1-2H3 |
InChI Key |
ORIAHYXUJWXMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyclopropoxy-5-methylphenylamine and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-cyclopropoxy-5-methylphenylamine is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.
Chemical Reactions Analysis
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
N-(2-Cyclopropoxy-5-chlorophenyl)methanesulfonamide: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
